molecular formula C17H23NO3 B13930432 tert-Butyl 6-(4-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate

tert-Butyl 6-(4-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13930432
M. Wt: 289.4 g/mol
InChI Key: RHSOXWSUYSVBBV-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 3,4-dihydro-6-(4-hydroxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a hydroxyphenyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 3,4-dihydro-6-(4-hydroxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 3,4-dihydro-6-(4-hydroxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

1,1-Dimethylethyl 3,4-dihydro-6-(4-hydroxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 3,4-dihydro-6-(4-hydroxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethylethyl 3,4-dihydro-6-(4-methoxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate
  • 1,1-Dimethylethyl 3,4-dihydro-6-(4-chlorophenyl)-3-methyl-1(2H)-pyridinecarboxylate

Uniqueness

1,1-Dimethylethyl 3,4-dihydro-6-(4-hydroxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate is unique due to the presence of the hydroxyphenyl group, which allows for specific interactions with biological molecules that are not possible with methoxy or chlorophenyl derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

tert-butyl 6-(4-hydroxyphenyl)-3-methyl-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H23NO3/c1-12-5-10-15(13-6-8-14(19)9-7-13)18(11-12)16(20)21-17(2,3)4/h6-10,12,19H,5,11H2,1-4H3

InChI Key

RHSOXWSUYSVBBV-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CC=C(C=C2)O

Origin of Product

United States

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